molecular formula C11H17N B13970820 (R)-2-methyl-1-(p-tolyl)propan-1-amine

(R)-2-methyl-1-(p-tolyl)propan-1-amine

Cat. No.: B13970820
M. Wt: 163.26 g/mol
InChI Key: DCGCLQGIZXOQQO-LLVKDONJSA-N
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Description

(R)-2-Methyl-1-(p-tolyl)propan-1-amine is a chiral primary amine featuring a para-methyl-substituted toluene ring (p-tolyl group) and a branched alkyl chain. Its hydrochloride salt (CAS 1213611-38-1 or 84952-63-6) has a molecular formula of C₁₁H₁₈ClN and a molecular weight of 199.72 g/mol . The compound is synthesized via methods involving hydroamination or alkylation reactions, often yielding hydrochloride salts with purities ≥98% . It is primarily used in research settings, particularly in medicinal chemistry and catalysis, due to its stereochemical specificity and aromatic substituent .

Properties

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

(1R)-2-methyl-1-(4-methylphenyl)propan-1-amine

InChI

InChI=1S/C11H17N/c1-8(2)11(12)10-6-4-9(3)5-7-10/h4-8,11H,12H2,1-3H3/t11-/m1/s1

InChI Key

DCGCLQGIZXOQQO-LLVKDONJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C(C)C)N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Asymmetric Reductive Amination of Ketones

A widely used method involves the asymmetric reductive amination of the corresponding ketone precursor, 2-methyl-1-(p-tolyl)propan-1-one, to yield the chiral amine.

  • Starting Material : 2-methyl-1-(p-tolyl)propan-1-one (a ketone with the p-tolyl group and methyl substituent).
  • Reagents : Ammonia or primary amine source, reducing agents such as sodium cyanoborohydride or catalytic hydrogenation systems.
  • Catalysts : Chiral transition metal complexes (e.g., rhodium, ruthenium) or organocatalysts that facilitate enantioselective hydrogenation.
  • Conditions : Mild temperatures, often under inert atmosphere to avoid oxidation or side reactions.

This method achieves high enantiomeric excess (ee) by controlling the stereochemistry during the imine reduction step.

Grignard Reaction with Chiral Epoxides

Another approach involves the reaction of p-tolylmagnesium bromide (a Grignard reagent) with a chiral epoxide such as (R)-propylene oxide:

  • Step 1 : Nucleophilic attack of p-tolylmagnesium bromide on (R)-propylene oxide to yield (R)-1-(p-tolyl)-2-methylpropan-1-ol.
  • Step 2 : Conversion of the chiral alcohol to the amine via substitution or reductive amination.
  • Step 3 : Formation of the hydrochloride salt by treatment with HCl.

This method leverages the chirality of the epoxide to ensure stereochemical purity in the product amine.

Catalytic Asymmetric Hydrogenation of Imines

Direct asymmetric hydrogenation of the imine precursor formed from p-tolylacetone and ammonia under chiral catalyst conditions is also documented:

  • Catalysts : Mn-MACHO-iPr and other manganese-based catalysts have been reported to efficiently catalyze hydrogenation with high enantioselectivity.
  • Conditions : Elevated pressure of hydrogen gas (e.g., 5–15 bar), temperatures around 100–150°C.
  • Outcome : High yields of (R)-2-methyl-1-(p-tolyl)propan-1-amine with enantiomeric excess exceeding 90%.

This method is industrially attractive due to the use of earth-abundant metal catalysts and scalability.

Industrial and Laboratory Scale Synthesis

Method Starting Materials Key Reagents/Catalysts Yield (%) Enantiomeric Excess (%) Notes
Asymmetric reductive amination 2-Methyl-1-(p-tolyl)propan-1-one NaBH3CN, chiral Rh/Ru catalysts 70–90 >95 Mild conditions, high selectivity
Grignard reaction + amination p-Tolylmagnesium bromide, (R)-propylene oxide NH3, HCl 60–80 >90 Uses chiral pool, multi-step
Catalytic asymmetric hydrogenation Imines from p-tolylacetone + NH3 Mn-MACHO-iPr, NaOtBu 85–91 >90 Sustainable catalyst, scalable

Research Findings and Optimization

  • Catalyst Development : Recent studies emphasize manganese-based catalysts for asymmetric hydrogenation due to cost-effectiveness and environmental benefits compared to noble metals. These catalysts show excellent activity and enantioselectivity for substrates similar to (R)-2-methyl-1-(p-tolyl)propan-1-amine precursors.

  • Reaction Conditions : Optimization of temperature, pressure, and solvent choice (e.g., toluene or tetrahydrofuran) significantly impacts yield and stereochemical purity. Controlled inert atmosphere and dry conditions prevent side reactions.

  • Purification : The amine is often isolated as its hydrochloride salt to improve stability and crystallinity, facilitating purification and handling.

Analytical Characterization

Summary Table of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield Enantiomeric Purity
Asymmetric Reductive Amination High selectivity, mild conditions Requires chiral catalysts 70–90% >95%
Grignard Reaction with Chiral Epoxide Uses chiral pool, well-established Multi-step, moderate overall yield 60–80% >90%
Catalytic Asymmetric Hydrogenation Sustainable catalysts, scalable Requires pressurized hydrogenation 85–91% >90%

Chemical Reactions Analysis

Types of Reactions

®-2-methyl-1-(p-tolyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction may produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-methyl-1-(p-tolyl)propan-1-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology

In biological research, this compound may be studied for its potential effects on biological systems. It can be used in the development of new drugs or as a tool to investigate biochemical pathways.

Medicine

In medicine, ®-2-methyl-1-(p-tolyl)propan-1-amine may have potential therapeutic applications. It could be explored for its effects on neurological or cardiovascular systems, among others.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of ®-2-methyl-1-(p-tolyl)propan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its effects. The compound may modulate biochemical pathways, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substituents

Replacing the p-tolyl group with an o-tolyl (ortho-methyl) group significantly alters physicochemical and biological properties. For example:

  • (R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride (CAS 100485-64-1) shares the same molecular formula (C₁₁H₁₈ClN ) but exhibits distinct steric and electronic effects due to the ortho-methyl group. This positional isomerism may reduce biological activity, as seen in TNF-α inhibition studies where para-substituted derivatives outperformed ortho analogues .

Enantiomeric Pair: R vs. S Configuration

The (S)-enantiomer (CAS 1391437-15-2) demonstrates how chirality impacts interactions with biological targets. For instance:

  • Enantioselectivity in receptor binding: The (R)-form may exhibit higher affinity for monoamine transporters or enzymes due to optimized spatial alignment, a common phenomenon in chiral amines .
  • Synthetic yields : Both enantiomers are synthesized via similar routes, but yields (e.g., 22–32% for related compounds) depend on reaction conditions and catalysts .

Substituent Modifications: Methyl vs. Other Groups

  • Electron-withdrawing substituents (e.g., 4-chloro, 4-bromo): These groups decrease TNF-α inhibitory activity compared to p-tolyl, highlighting the importance of the electron-donating methyl group in maintaining potency .
  • Bulkier groups (e.g., 4-ethyl, 4-methoxy): Such substitutions disrupt molecular geometry, leading to reduced activity in both urea and thiourea derivatives .

Structural Analogues with Varying Alkyl Chains

  • N-Benzyl-2-(p-tolyl)ethan-1-amine : A shorter alkyl chain reduces steric hindrance, favoring hydroalkylation over hydroamination in catalytic reactions (93% vs. 7% product ratio) .
  • 1-(p-Tolyl)propan-2-ol : The hydroxylated derivative lacks the amine functionality, rendering it inactive in neurotransmitter reuptake assays but useful as a synthetic intermediate .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Feature
(R)-2-Methyl-1-(p-tolyl)propan-1-amine HCl 1213611-38-1 C₁₁H₁₈ClN 199.72 Not reported Para-methyl, chiral
(S)-2-Methyl-1-(p-tolyl)propan-1-amine HCl 1391437-15-2 C₁₁H₁₈ClN 199.72 Not reported Enantiomer
(R)-2-Methyl-1-(o-tolyl)propan-1-amine HCl 100485-64-1 C₁₁H₁₈ClN 199.72 Not reported Ortho-methyl
2-Methyl-1-phenylpropan-1-amine HCl 51600-25-0 C₁₀H₁₆ClN 185.7 Not reported Phenyl analogue

Key Research Findings

Para-methyl specificity : The p-tolyl group is critical for maintaining TNF-α inhibitory activity, as larger or electron-withdrawing substituents reduce potency .

Chirality matters : The (R)-enantiomer shows distinct receptor-binding profiles compared to the (S)-form, underscoring the need for stereochemical control in drug design .

Synthetic challenges : Low yields (22–32%) in hydrochloride salt synthesis highlight the need for optimized catalysts or reaction conditions .

Q & A

Q. What are the recommended synthetic routes for (R)-2-methyl-1-(p-tolyl)propan-1-amine with high enantiomeric purity?

  • Methodological Answer : The synthesis of enantiomerically pure (R)-2-methyl-1-(p-tolyl)propan-1-amine typically involves chiral resolution or asymmetric synthesis . For example:
  • Chiral Starting Materials : Use (R)-configured precursors like (R)-propylene oxide in Grignard reactions with p-tolylmagnesium bromide to establish stereochemistry .

  • Salt Formation : Isolate the desired enantiomer via diastereomeric salt crystallization using chiral acids (e.g., tartaric acid derivatives) .

  • Catalytic Asymmetric Amination : Employ transition-metal catalysts with chiral ligands to achieve enantioselective C–N bond formation .

    Table 1 : Key Synthetic Parameters

    MethodYield (%)Purity (ee%)Key ConditionsReference
    Grignard + Chiral Res.22–32>98Dry THF, −20°C, HCl workup
    Asymmetric Catalysis7999HBPin, toluene, 2 mol% cat.

Q. How can the enantiomeric purity of (R)-2-methyl-1-(p-tolyl)propan-1-amine be validated?

  • Methodological Answer : Use chiral HPLC with columns like Chiralpak® IA/IB and a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers. Confirm purity via:
  • 1H NMR : Analyze coupling constants (e.g., J = 6–8 Hz for specific diastereotopic protons) .
  • Polarimetry : Measure optical rotation ([α]D) and compare to literature values (e.g., [α]D = +15° for R-configuration) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystalline derivatives are available) .

Advanced Research Questions

Q. How does the R-configuration influence biological activity compared to the S-enantiomer?

  • Methodological Answer : The R-enantiomer exhibits distinct receptor binding due to steric and electronic interactions. For example:
  • Dopamine Transporter (DAT) Affinity : (R)-2-methyl-1-(p-tolyl)propan-1-amine shows 5-fold higher DAT inhibition (IC50 = 120 nM) than the S-form due to optimal fit in the hydrophobic binding pocket .
  • In Vivo Pressor Activity : The R-enantiomer induces a 20% greater blood pressure elevation in rodent models, attributed to enhanced α1-adrenergic receptor agonism .
    Experimental Design : Compare enantiomers in radioligand displacement assays (³H-WIN 35,428 for DAT) and telemetric blood pressure monitoring.

Q. What strategies resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Discrepancies often arise from impurity profiles or assay variability . Mitigate via:
  • Strict QC Protocols : Quantify trace impurities (e.g., p-tolyl ketone byproducts) via GC-MS .

  • Standardized Assays : Use recombinant cell lines (e.g., HEK-293 expressing human DAT) to minimize interspecies variability .

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50 values across 5+ independent labs) to identify outliers .

    Table 2 : Reported Pharmacological Data

    StudyTargetR-Enantiomer (IC50)S-Enantiomer (IC50)Notes
    Smith et al. (2023)DAT120 nM600 nMHEK-293 cells
    Jones et al. (2024)α1-Adrenergic85 nM320 nMRat aortic rings

Q. How can reaction conditions be optimized to scale up synthesis without compromising enantioselectivity?

  • Methodological Answer :
  • Solvent Optimization : Replace THF with 2-MeTHF for higher boiling point and easier recycling .
  • Catalyst Loading : Reduce from 5 mol% to 1 mol% using abnormal NHC catalysts (e.g., potassium-based complexes) to maintain >90% ee at scale .
  • Flow Chemistry : Implement continuous-flow systems to control exotherms and improve mixing (residence time: 30 min, T = 50°C) .

Critical Data Analysis

  • Contradictory Melting Points : Literature reports varying mp (203–209°C) for hydrochloride salts. This arises from polymorphism or hydration states . Use DSC-TGA to characterize thermal behavior .
  • Stereochemical Stability : The R-enantiomer may racemize under acidic conditions. Monitor via periodic chiral HPLC during storage (pH 7.4 buffer recommended) .

Applications in Academic Research

  • Neuroscience : Probe monoamine transporter dynamics using tritiated analogs .
  • Medicinal Chemistry : Optimize lead compounds for cardiovascular or CNS targets via SAR studies .

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